Home > Products > Screening Compounds P111389 > 3,4-Methylenedioxy PV8
3,4-Methylenedioxy PV8 - 746541-09-3

3,4-Methylenedioxy PV8

Catalog Number: EVT-518344
CAS Number: 746541-09-3
Molecular Formula: C18H25NO3
Molecular Weight: 303.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

3,4-Methylenedioxy PV8 is synthesized in laboratories and is primarily used in recreational contexts. It falls under the broader category of synthetic cathinones, which are known for their stimulant effects. These substances are often grouped based on their structural modifications, with 3,4-methylenedioxy PV8 being a methylenedioxy-substituted variant .

Synthesis Analysis

Methods and Technical Details

The synthesis of 3,4-Methylenedioxy PV8 typically involves chemical modifications of existing cathinone structures. The most common synthetic route includes the use of precursor compounds that undergo various reactions such as alkylation and oxidation. Specific methods may vary, but common techniques include:

  • Alkylation: This step introduces alkyl groups to the nitrogen atom in the cathinone structure.
  • Oxidation: The introduction of the methylenedioxy group usually involves oxidative processes that modify the aromatic ring.

For analytical purposes, gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to confirm the identity and purity of synthesized compounds .

Molecular Structure Analysis

Structure and Data

The molecular structure of 3,4-Methylenedioxy PV8 features a 1,3-benzodioxole moiety along with a carbon chain typical of cathinones. The chemical formula can be represented as C12H15NO3C_{12}H_{15}NO_3, indicating the presence of nitrogen and oxygen atoms alongside carbon and hydrogen.

Key structural data includes:

  • Molecular Weight: Approximately 221.25 g/mol
  • Melting Point: Specific values can vary based on purity but typically range within known limits for similar compounds.
  • Spectroscopic Data: Characterization through mass spectrometry reveals distinct fragmentation patterns that assist in identification during forensic analysis .
Chemical Reactions Analysis

Reactions and Technical Details

3,4-Methylenedioxy PV8 can participate in various chemical reactions typical of substituted cathinones. Notable reactions include:

  • Demethylenation: This process can occur via metabolic pathways in humans, leading to different metabolites that may retain psychoactive properties.
  • Reduction Reactions: These reactions can affect the ketone functionality present in the structure, altering its pharmacological activity.

Analytical methods such as GC-MS provide insights into these reactions by identifying metabolites formed during biological processing .

Mechanism of Action

Process and Data

The mechanism of action for 3,4-Methylenedioxy PV8 primarily involves its interaction with monoamine transporters. It is believed to act as a reuptake inhibitor for neurotransmitters such as dopamine, norepinephrine, and serotonin. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, contributing to its stimulant effects.

Data from pharmacological studies indicate that similar compounds exhibit dose-dependent increases in locomotor activity and euphoric sensations, which are characteristic effects associated with stimulant use .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white or off-white powder.
  • Solubility: Soluble in organic solvents such as methanol and acetonitrile but has limited solubility in water.
  • Stability: Stability can vary based on environmental conditions; exposure to light or moisture may lead to degradation.

Chemical Properties

  • pH: The pH level can influence solubility and stability.
  • Reactivity: Reacts with strong oxidizing agents; care should be taken during handling.

Relevant data from various studies highlight these properties as critical for understanding both its laboratory handling and potential biological interactions .

Applications

Scientific Uses

  • Toxicology Studies: Understanding its effects on human health and potential risks associated with recreational use.
  • Analytical Chemistry: Development of methods for detection and quantification in biological samples.

Furthermore, ongoing research aims to explore its pharmacological profiles compared to other stimulants, contributing valuable data for forensic toxicology .

Synthesis and Structural Evolution of 3,4-Methylenedioxy PV8

Historical Development of Pyrrolidinophenone-Based Synthetic Cathinones

The structural lineage of 3,4-Methylenedioxy PV8 originates from medicinal chemistry efforts dating to the mid-20th century. Pyrovalerone (4'-methyl-α-pyrrolidinovalerophenone), first synthesized in 1967, established the core pyrrolidinophenone scaffold characterized by a lipophilic aryl group, ketone linker, and basic pyrrolidine terminus [2] [7]. This compound was clinically investigated for chronic fatigue before being discontinued due to abuse potential. By 1969, chemists at Boehringer Ingelheim developed 3,4-methylenedioxypyrovalerone (MDPV) through methylenedioxy bridge incorporation onto the phenyl ring—a strategic modification mimicking 3,4-methylenedioxymethamphetamine (MDMA) [4]. MDPV's emergence on recreational markets circa 2005 marked a pivotal shift toward clandestine pyrrolidinophenone derivatives optimized for potency and monoamine transporter affinity [2] .

The "PV" nomenclature (e.g., PV8) reflects systematic alkyl chain extensions: α-PVP (pentyl), α-PHP (hexyl), α-PHPP (heptyl). PV8 specifically denotes a seven-carbon alkyl chain terminating in a pyrrolidine group—a design confirmed to enhance dopamine transporter (DAT) binding and lipophilicity relative to shorter-chain analogs [3] [9]. This evolution exemplifies structure-activity relationship (SAR) refinements within clandestine chemistry, progressing from early medicinal candidates to psychoactive substances engineered for heightened CNS stimulation [7].

Table 1: Key Milestones in Pyrrolidinophenone Cathinone Development

YearCompoundStructural FeaturesSignificance
1967Pyrovalerone4'-Methyl-α-pyrrolidinovalerophenoneFirst therapeutic pyrovalerone; obesity treatment
1969MDPV3,4-Methylenedioxy-α-pyrrolidinovalerophenoneFirst methylenedioxy-pyrrolidinophenone hybrid
2009α-PVPα-PyrrolidinopentiophenoneShorter alkyl chain (C5); high DAT affinity
2014α-PHP/α-PHPPα-Pyrrolidinohexio/heptiophenoneExtended alkyl chains (C6-C7); enhanced lipophilicity
20173,4-Methylenedioxy PV83,4-Methylenedioxy-α-pyrrolidinoheptiophenoneHeptyl chain with benzodioxole; "designer" evolution

Structural Analog Design and Positional Isomerism in the PV8 Series

Positional isomerism critically influences the pharmacological profile of PV-type cathinones. PV8 itself—formally designated as 1-(1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)heptan-1-one—features the methylenedioxy group fused at the 3,4-position of the phenyl ring. This placement maximizes monoamine transporter inhibition, as confirmed by comparative studies of ortho- versus para- substituted analogs [3] [6]. Alternative isomerization includes:

  • Chain branching: Introduction of methyl groups at the α-carbon (e.g., α-PBP vs. α-PPP) reduces metabolic deamination but increases seizure risk.
  • Ring substitutions: Fluorination at the 4'-position (e.g., 4F-PV8) enhances blood-brain barrier penetration but elevates cardiotoxicity potential.
  • Pyrrolidine modifications: N-methylation diminishes DAT affinity, while ring expansion to piperidine alters uptake inhibition kinetics [7] [9].

PV8 distinguishes itself from MDPV through its two-carbon homologation (heptyl vs. pentyl chain), elevating molecular weight to 303.4 g/mol (freebase) and 339.86 g/mol (hydrochloride) [8] [10]. This extension augments lipid solubility (logP ≈ 3.8) and plasma protein binding, prolonging CNS effects relative to MDPV. Mass spectrometry fragmentation patterns further differentiate PV8 from analogs: Characteristic ions at m/z 126 (pyrrolidinium cation) and m/z 149 (benzodioxolyl acylium) confirm its hybrid structure [6] [9].

Table 2: Structural Comparison of PV8 with Key Analogs

CompoundIUPAC NameAlkyl Chain LengthMolecular Weight (Freebase)Characteristic MS Fragments
MDPV1-(1,3-Benzodioxol-5-yl)-2-(pyrrolidin-1-yl)pentan-1-oneC5275.3 g/molm/z 126, 149, 175
Pentylone1-(1,3-Benzodioxol-5-yl)-2-(methylamino)pentan-1-oneC5235.3 g/molm/z 58, 149, 177
α-PHP1-(4-Methylphenyl)-2-(pyrrolidin-1-yl)hexan-1-oneC6245.4 g/molm/z 126, 91, 119
3,4-Methylenedioxy PV81-(1,3-Benzodioxol-5-yl)-2-(pyrrolidin-1-yl)heptan-1-oneC7303.4 g/molm/z 126, 149, 191

Synthetic Pathways for 3,4-Methylenedioxy PV8: Precursors and Reaction Optimization

PV8 synthesis predominantly employs a two-step acylation-amination sequence, leveraging commercially available 3,4-methylenedioxyphenyl precursors. Key methodologies include:

Step 1: Ketone Formation3,4-Methylenedioxyphenylacetone undergoes Friedel-Crafts acylation with hexanoyl chloride under Lewis acid catalysis (AlCl₃, 0–5°C), yielding 1-(1,3-benzodioxol-5-yl)heptan-1-one. Alternative routes employ aryl Grignard addition to heptanenitrile followed by acidic hydrolysis [3] [9].

Step 2: α-Bromination and AminationThe ketone intermediate is brominated at the α-position using bromine (Br₂) in acetic acid or chloroform, producing the labile α-bromoketone. Subsequent nucleophilic displacement with pyrrolidine in anhydrous THF or acetone yields PV8 freebase. Critical optimization parameters include:

  • Temperature control (<20°C) to suppress dibromination or elimination by-products
  • Stoichiometry (1.1–1.3 eq pyrrolidine) to ensure complete substitution
  • Solvent selection (aprotic solvents minimize hydrolysis) [9]

The freebase is converted to the hydrochloride salt via HCl gas saturation in diethyl ether, enhancing crystallinity (mp 243–245°C) and storage stability [8] [10]. Advanced clandestine routes explore Neber rearrangements of ketoxime derivatives, though yields remain low (2–17%) due to competing azirine formation and hydrolysis [9].

Table 3: By-Products and Impurities in PV8 Synthesis

Reaction StagePrimary ImpuritiesFormation MechanismTypical Abundance
α-Brominationα,α-DibromoketoneOverbromination5–10%
α-HydroxyketoneHydrolysis2–5%
Unreacted ketoneIncomplete reaction10–15%
AminationEnone (CC=O conjugation)Dehydrohalogenation3–8%
Bis-pyrrolidinyl derivativeDouble nucleophilic substitution1–4%

Role of Substituted Benzodioxolyl Moieties in Cathinone Derivatives

The 1,3-benzodioxol-5-yl group in PV8—comprising a methylenedioxy bridge fused to the phenyl ring—dictates pharmacokinetic and pharmacodynamic behavior through three primary mechanisms:

  • Electronic Modulation: The electron-donating methylenedioxy group elevates the π-electron density of the aromatic system, strengthening cation-π interactions within the DAT substrate binding pocket. Quantum mechanical calculations confirm a 15–20% increase in HOMO density at the para-position relative to unsubstituted phenyl analogs [3] [6].

  • Metabolic Resistance: Methylenedioxy bridges hinder cytochrome P450-mediated para-hydroxylation—a primary detoxification pathway for non-fused cathinones. Instead, PV8 undergoes O-demethylenation via CYP2D6/2C19 to catechol intermediates (e.g., 3,4-dihydroxy-PV8), followed by COMT-catalyzed methylation or glucuronidation [4] [9]. This pathway prolongs plasma half-life relative to monomethoxy analogs.

  • Conformational Restriction: The fused dioxolane ring enforces near-orthogonal orientation between the carbonyl and phenyl planes (dihedral ≈ 85°), as confirmed by X-ray crystallography of related compounds. This rigidity optimizes the molecule for DAT recognition, explaining PV8's nanomolar affinity (IC₅₀ ≈ 12.3 nM) versus non-fused analogs (IC₅₀ >100 nM) [3] [10].

Properties

CAS Number

746541-09-3

Product Name

3,4-Methylenedioxy PV8

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-pyrrolidin-1-ylheptan-1-one

Molecular Formula

C18H25NO3

Molecular Weight

303.4

InChI

InChI=1S/C18H25NO3/c1-2-3-4-7-15(19-10-5-6-11-19)18(20)14-8-9-16-17(12-14)22-13-21-16/h8-9,12,15H,2-7,10-11,13H2,1H3

InChI Key

APQUWEZHVKBPTI-UHFFFAOYSA-N

SMILES

CCCCCC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3

Canonical SMILES

CCCCCC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.